Penicillin V-d5

Description

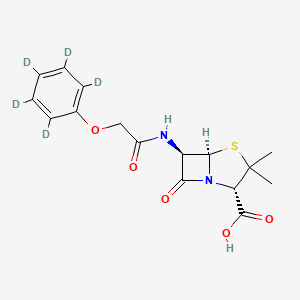

Structure

3D Structure

Properties

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,4,5,6-pentadeuteriophenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLBGHOLXOTWMN-DHJOJNDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Penicillin V: A Technical Guide to its Antimicrobial Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Penicillin V, a widely utilized β-lactam antibiotic. The deuterated form, Penicillin V-d5, is functionally identical in its biological mechanism and serves primarily as an internal standard for analytical quantification by mass spectrometry. This document provides a comprehensive overview of its molecular interactions, quantitative efficacy, and the experimental protocols used for its characterization.

Executive Summary

Penicillin V exerts its bactericidal effect by targeting and inhibiting the final stages of bacterial cell wall biosynthesis. Specifically, it forms a stable, covalent adduct with the active site of penicillin-binding proteins (PBPs), which are essential transpeptidases for the cross-linking of peptidoglycan. This disruption of cell wall integrity leads to cellular lysis and bacterial death. Penicillin V is particularly effective against Gram-positive bacteria due to their thick, accessible peptidoglycan layer.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of Penicillin V involves the irreversible inhibition of penicillin-binding proteins (PBPs).[1] PBPs are a group of bacterial enzymes crucial for the final steps of peptidoglycan synthesis, a polymer that forms the structural mesh of the bacterial cell wall.[2]

The process unfolds as follows:

-

Structural Mimicry : The β-lactam ring of Penicillin V is a structural analog of the D-alanyl-D-alanine moiety of the nascent peptidoglycan chains.[1]

-

PBP Binding and Acylation : This structural similarity allows Penicillin V to bind to the active site of PBPs. The strained β-lactam ring is then attacked by a serine residue in the PBP active site, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.[3] This effectively inactivates the enzyme.

-

Inhibition of Transpeptidation : The inactivation of PBPs prevents the cross-linking of peptidoglycan strands, a process known as transpeptidation.[2][4] This cross-linking is vital for the strength and rigidity of the bacterial cell wall.

-

Cell Wall Degradation and Lysis : With the ongoing activity of autolytic enzymes that degrade the cell wall and the inhibition of its synthesis, the cell wall weakens. The high internal osmotic pressure of the bacterium can no longer be contained, leading to cell lysis and death.[1]

The deuterated form, this compound, exhibits the same mechanism of action. The deuterium labeling does not interfere with the β-lactam ring's reactivity or its ability to bind to and inactivate PBPs.

Quantitative Data

The efficacy of Penicillin V can be quantified through various parameters, including Minimum Inhibitory Concentrations (MICs) against different bacterial strains and binding affinities for specific PBPs.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

| Microorganism | Penicillin V MIC (µg/mL) | Citation |

| Staphylococcus spp. (penicillin-susceptible) | ≤0.12 | [5] |

| Staphylococcus aureus (penicillin-susceptible) | < 5% of isolates may appear susceptible | [6] |

| Streptococcus pneumoniae (penicillin-susceptible, non-meningitis isolates) | ≤0.06 | [5][7] |

| Streptococcus pneumoniae (penicillin-intermediate, non-meningitis isolates) | 0.12-1 | [5][7] |

| Streptococcus pneumoniae (penicillin-resistant, non-meningitis isolates) | ≥2 | [5][7] |

| Streptococcus spp. (beta-hemolytic group) | ≤0.12 | [5] |

Penicillin-Binding Protein (PBP) Affinity Data

The inhibitory potency of β-lactams against PBPs can be expressed as the concentration required to inhibit 50% of the protein (IC50) or as the dissociation constant (Kd). While specific kinetic data for this compound is not available due to its primary use as an analytical standard, the values for Penicillin V are representative.

| PBP | Organism | Parameter | Value | Citation |

| PBP2x (penicillin-sensitive) | Streptococcus pneumoniae | Kd for Penicillin V | 0.11 µM | [8] |

| PBP2x (penicillin-resistant) | Streptococcus pneumoniae | Kd for Penicillin V | 1.28 µM | [8] |

| PBP 5 | Escherichia coli | k2/K′ for [125I]penicillin V | Not specified | [9] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Penicillin V can be determined using standardized broth or agar dilution methods.[10][11]

Broth Microdilution Method:

-

Preparation of Antibiotic Dilutions : A two-fold serial dilution of Penicillin V is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[12][13]

-

Inoculum Preparation : A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture of the test organism. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[11]

-

Inoculation and Incubation : Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A positive control (bacteria, no antibiotic) and a negative control (broth only) are included. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[12]

-

MIC Determination : The MIC is recorded as the lowest concentration of Penicillin V that completely inhibits visible bacterial growth.[10][11]

Agar Dilution Method:

-

Preparation of Agar Plates : A series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold dilutions of Penicillin V are prepared.

-

Inoculum Preparation : A standardized bacterial suspension is prepared as described for the broth microdilution method.

-

Inoculation and Incubation : A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. The plates are incubated under appropriate conditions.

-

MIC Determination : The MIC is the lowest concentration of Penicillin V that prevents the growth of the bacteria.

Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay measures the ability of Penicillin V to compete with a labeled penicillin derivative for binding to PBPs.

Using a Fluorescent Penicillin Derivative (e.g., Bocillin-FL):

-

Bacterial Culture and Harvest : The test bacterium is grown to mid-logarithmic phase and the cells are harvested by centrifugation.

-

Whole-Cell Labeling : Whole cells are incubated with varying concentrations of Penicillin V for a defined period.[14]

-

Competitive Labeling : A fixed concentration of a fluorescently labeled penicillin, such as Bocillin-FL (a derivative of Penicillin V), is added and incubated to label the PBPs that are not already bound by Penicillin V.[15][16]

-

Membrane Preparation : The cells are lysed, and the membrane fraction containing the PBPs is isolated by ultracentrifugation.

-

SDS-PAGE and Fluorescence Detection : The membrane proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled PBPs are visualized using a fluorescence scanner.[17]

-

Data Analysis : The intensity of the fluorescent bands at different concentrations of Penicillin V is quantified to determine the IC50 value, which is the concentration of Penicillin V required to inhibit 50% of the binding of the fluorescent probe.[15]

Visualizations

Signaling Pathway: Mechanism of Action of Penicillin V

Caption: Mechanism of Penicillin V action.

Experimental Workflow: MIC Determination (Broth Microdilution)

Caption: Workflow for MIC determination.

Experimental Workflow: PBP Competitive Binding Assay

Caption: Workflow for PBP binding assay.

References

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Interaction energies between β-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. researchgate.net [researchgate.net]

- 15. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Penicillin V-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Penicillin V-d5, a deuterated analogue of the antibiotic Penicillin V. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds as internal standards in quantitative bioanalytical assays.

Introduction

Penicillin V (Phenoxymethylpenicillin) is a widely used, orally administered antibiotic effective against a range of bacterial infections.[1] this compound, its deuterated counterpart, serves as an invaluable internal standard for the quantification of Penicillin V in biological matrices using mass spectrometry-based methods like GC-MS or LC-MS.[2] The integration of a stable isotope-labeled internal standard is crucial for correcting analytical variability, thereby enhancing the accuracy and precision of pharmacokinetic and metabolic studies. The five deuterium atoms are typically located on the phenoxy group of the molecule.[2][3] This guide details the synthetic route to this compound and the analytical methods for verifying its isotopic purity.

Synthesis of this compound

The synthesis of this compound is a multi-step process that hinges on the preparation of a deuterated side-chain precursor, phenoxy-d5-acetic acid, which is subsequently coupled with the core penicillin structure, 6-aminopenicillanic acid (6-APA).

Synthesis of Phenoxy-d5-acetic Acid

The key starting material for the synthesis of the deuterated side chain is phenol-d6. High-purity phenol-d6 is commercially available with an isotopic purity of 98-99 atom % D.[4]

Experimental Protocol: Synthesis of Sodium Phenoxy-d5-acetate

A general method for the synthesis of phenoxyacetic acid can be adapted for its deuterated analogue.[5]

-

Preparation of Sodium Phenolate-d5: In a reaction vessel, dissolve phenol-d6 in an aqueous solution of sodium hydroxide. The reaction is typically carried out at room temperature.

-

Reaction with Sodium Chloroacetate: To the sodium phenolate-d5 solution, add a solution of sodium chloroacetate.

-

Reflux: Heat the reaction mixture to reflux for several hours to facilitate the nucleophilic substitution reaction, forming sodium phenoxy-d5-acetate.

-

Work-up: After cooling, the reaction mixture can be acidified to precipitate phenoxy-d5-acetic acid, which can then be isolated by filtration and purified by recrystallization.

Conversion to Phenoxy-d5-acetyl Chloride

To activate the carboxylic acid for coupling with 6-APA, phenoxy-d5-acetic acid is converted to its more reactive acid chloride derivative.

Experimental Protocol: Synthesis of Phenoxy-d5-acetyl Chloride

-

Reaction with a Chlorinating Agent: Treat the dried phenoxy-d5-acetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically performed in an inert solvent like dichloromethane or toluene.

-

Reaction Conditions: The reaction is usually carried out at room temperature or with gentle heating.

-

Isolation: After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude phenoxy-d5-acetyl chloride. This product is often used immediately in the next step without further purification due to its reactivity.

Coupling with 6-Aminopenicillanic Acid (6-APA)

The final step in the synthesis of this compound is the acylation of 6-APA with the prepared phenoxy-d5-acetyl chloride.

Experimental Protocol: Synthesis of this compound

-

Dissolution of 6-APA: Dissolve 6-aminopenicillanic acid in a suitable solvent system, often a mixture of an organic solvent (like acetone or dichloromethane) and an aqueous buffer to maintain a slightly basic pH.

-

Acylation: Cool the 6-APA solution to a low temperature (e.g., 0-5 °C) and slowly add the phenoxy-d5-acetyl chloride solution. The reaction is typically carried out in the presence of a base (e.g., sodium bicarbonate) to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Isolation and Purification: Once the reaction is complete, the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude this compound is then purified, often by crystallization, to yield the final product.

Logical Relationship of the Synthesis Pathway

Caption: Synthetic pathway for this compound.

Isotopic Purity Analysis

The isotopic purity of this compound is a critical parameter that determines its suitability as an internal standard. High isotopic purity ensures minimal interference from the unlabeled analyte. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this analysis.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a labeled compound.

Experimental Protocol: Isotopic Purity by LC-HRMS

-

Sample Preparation: Prepare a solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water).

-

Chromatographic Separation: Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A suitable reversed-phase column is used to separate this compound from any potential impurities.

-

Mass Spectrometric Analysis: Acquire the mass spectrum of the this compound peak in full scan mode. The high resolution of the instrument allows for the separation of the different isotopologues (d0 to d5).

-

Data Analysis: Integrate the peak areas of each isotopologue in the extracted ion chromatograms. The isotopic purity is calculated by expressing the peak area of the d5 isotopologue as a percentage of the sum of the peak areas of all isotopologues. Commercial sources often report an isotopic purity of ≥99% for deuterated forms (d1-d5).[2]

| Isotopologue | Expected m/z (protonated) |

| Penicillin V (d0) | 351.1015 |

| Penicillin V-d1 | 352.1078 |

| Penicillin V-d2 | 353.1141 |

| Penicillin V-d3 | 354.1204 |

| Penicillin V-d4 | 355.1267 |

| This compound | 356.1330 |

| Table 1: Expected m/z values for the protonated molecular ions of Penicillin V and its deuterated isotopologues. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the position and extent of deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons of the phenoxy group should be significantly diminished or absent compared to the spectrum of unlabeled Penicillin V.

Experimental Workflow for Isotopic Purity Determination

Caption: Workflow for determining the isotopic purity of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₃D₅N₂O₅S | [3] |

| Molecular Weight | 355.42 g/mol | [3][6] |

| Isotopic Purity (d1-d5) | ≥99% | [2] |

| Table 2: Quantitative data for this compound. |

Conclusion

The synthesis of this compound with high isotopic purity is achievable through a well-defined synthetic route involving the preparation of a deuterated side-chain precursor and its subsequent coupling to the penicillin core. Rigorous analytical characterization, primarily using high-resolution mass spectrometry, is essential to confirm the isotopic enrichment and ensure its suitability as an internal standard for quantitative bioanalytical applications. This guide provides the foundational knowledge and experimental framework for researchers and scientists working with this important analytical tool.

References

- 1. Human Metabolome Database: Showing metabocard for Penicillin V (HMDB0014561) [hmdb.ca]

- 2. caymanchem.com [caymanchem.com]

- 3. vivanls.com [vivanls.com]

- 4. Phenol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-370-5 [isotope.com]

- 5. US2541003A - Process for reacting salts of phenols with halo-alkanoic acid compounds - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Penicillin V-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Penicillin V-d5, a deuterated analog of Penicillin V. This document is intended to serve as a resource for researchers and professionals involved in drug development, analytical chemistry, and pharmacokinetic studies.

Introduction

This compound is the deuterium-labeled form of Penicillin V (Phenoxymethylpenicillin), an orally active β-lactam antibiotic.[1][2] The incorporation of five deuterium atoms into the phenoxy group of the molecule makes it an ideal internal standard for the quantification of Penicillin V in biological matrices using mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Its utility lies in its chemical similarity to the unlabeled analyte, allowing it to mimic the analyte's behavior during sample extraction, derivatization, and ionization, while its distinct mass allows for separate detection.[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data is provided for both the free acid form and the more commonly supplied potassium salt.

| Property | This compound (Free Acid) | This compound (Potassium Salt) |

| Alternate Names | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(2-phenoxy-d5-acetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid[4] | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(phenoxy-2,3,4,5,6-d5)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, monopotassium salt[3] |

| Synonyms | 6-(Phenoxy-d5-acetamido)penicillanic Acid, Phenoxymethylpenicillin-d5, Phenospen-d5, Oracilline-d5, V-Cillin-d5[5] | Phenoxymethylpenicillin-d5 Potassium Salt[6] |

| CAS Number | 1356837-87-0[4][5] | 2699607-22-0[3][6] |

| Molecular Formula | C₁₆H₁₃D₅N₂O₅S[4][5] | C₁₆H₁₂D₅N₂O₅S • K[3] |

| Molecular Weight | 355.42 g/mol [4][5] | 393.5 g/mol [3][6] |

| Appearance | Solid[7] | A solid[3] |

| Solubility | Does not mix with water.[7] Soluble in alcohol (1:7), acetone (1:6), chloroform, and glycerol.[7] | PBS (pH 7.2): 10 mg/ml[3] |

| Purity | - | ≥99% deuterated forms (d₁-d₅)[3] |

| Storage Temperature | - | -20°C[3] |

| Stability | Considered stable.[7] Avoid reaction with oxidizing agents.[7] | ≥ 4 years at -20°C[3] |

Core Applications and Logical Relationships

This compound's primary role is as a stable isotope-labeled internal standard. The diagram below illustrates its relationship with the parent compound, Penicillin V, in analytical quantification.

Caption: Relationship between Penicillin V and its deuterated analog, this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and full characterization of this compound are proprietary to manufacturers, this section outlines the general methodologies for its application and analysis, based on established procedures for Penicillin V.

Quantification of Penicillin V using LC-MS with this compound Internal Standard

This protocol describes a general workflow for the quantitative analysis of Penicillin V in a biological matrix.

Objective: To accurately determine the concentration of Penicillin V by correcting for analytical variability.

Methodology:

-

Preparation of Standards: Prepare a series of calibration standards by spiking known concentrations of Penicillin V into the blank biological matrix. A fixed, known concentration of this compound is added to each standard.

-

Sample Preparation:

-

Thaw the unknown biological samples.

-

Add a precise volume of the this compound internal standard solution to each unknown sample.

-

Perform a protein precipitation step, typically by adding a cold organic solvent like acetonitrile or methanol.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[8]

-

Reconstitute the residue in the mobile phase for injection.[8]

-

-

LC-MS/MS Analysis:

-

Chromatography: Employ a reverse-phase HPLC column (e.g., C18) for separation.[9] The mobile phase typically consists of a gradient of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[8][9]

-

Mass Spectrometry: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Penicillin V and this compound are monitored.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Penicillin V to the peak area of this compound against the concentration of the calibration standards.

-

Determine the concentration of Penicillin V in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The workflow for this analytical process is visualized below.

Caption: General workflow for LC-MS quantification using an internal standard.

Characterization Methods

The structural integrity and identity of this compound are confirmed using standard instrumental methods for chemical characterization.[10]

-

Mass Spectrometry (MS): Confirms the molecular weight and the incorporation of deuterium atoms by showing the expected mass shift compared to the unlabeled compound. Collision-Induced Dissociation (CID) MS/MS can be used to analyze fragmentation patterns, confirming the location of the deuterium labels on the phenoxy ring.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical and isomeric purity of the compound. The retention time of this compound should be nearly identical to that of unlabeled Penicillin V under the same chromatographic conditions.[9]

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

-

Storage Conditions: The potassium salt of this compound should be stored at -20°C for long-term stability, where it is reported to be stable for at least four years.[2][3]

-

Chemical Stability: The compound is considered stable under recommended storage conditions.[7] It is important to avoid contact with strong oxidizing agents, which can lead to degradation.[7]

-

Solution Stability: Reconstituted solutions of Penicillin V potassium have limited stability. Studies on the non-deuterated form show that at refrigerated temperatures (4°C), it maintains potency for approximately 11-14 days, but is unstable at room temperature for less than two days.[11][12] It is recommended to prepare solutions of this compound fresh or conduct stability studies for the specific solvent and storage conditions used.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. vivanls.com [vivanls.com]

- 6. This compound (potassium salt) | C16H17KN2O5S | CID 163332208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. scribd.com [scribd.com]

- 9. jocpr.com [jocpr.com]

- 10. Characterization of penicillin.pptx [slideshare.net]

- 11. Stability of penicillin V potassium in unit dose oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability of several brands of ampicillin and penicillin V potassium oral liquids following reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenoxymethylpenicillin-d5 foundational research

An In-depth Technical Guide to the Foundational Research of Phenoxymethylpenicillin-d5

Introduction

Phenoxymethylpenicillin, commonly known as Penicillin V, is a narrow-spectrum β-lactam antibiotic used in the treatment of a variety of bacterial infections, particularly those caused by Gram-positive organisms.[1][2] It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] Phenoxymethylpenicillin-d5 is the deuterated analogue of Penicillin V, where five hydrogen atoms on the phenoxy ring are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry, due to its chemical similarity to the parent drug but distinct mass.[4][5] While deuteration can sometimes be employed to favorably alter a drug's pharmacokinetic profile—a strategy known as "deuterium switch"—the primary role of Phenoxymethylpenicillin-d5 in foundational research is as a tool for precise quantification in complex biological matrices.[6]

This guide provides a comprehensive overview of the core research concerning Phenoxymethylpenicillin-d5, including its synthesis, mechanism of action, pharmacokinetics, and the analytical methods it facilitates.

Physicochemical Properties

The key physicochemical properties of Phenoxymethylpenicillin and its deuterated form are summarized below. The primary difference is the increased molecular weight due to the five deuterium atoms.

| Property | Phenoxymethylpenicillin | Phenoxymethylpenicillin-d5 |

| Molecular Formula | C₁₆H₁₈N₂O₅S | C₁₆H₁₃D₅N₂O₅S |

| Molar Mass | 350.39 g/mol [1] | 355.42 g/mol [7] |

| Alternate Names | Penicillin V, Penicillin VK | 6-(Phenoxy-d5-acetamido)penicillanic Acid[7] |

| CAS Number | 87-08-1[1] | 1356837-87-0[7] |

Synthesis

The synthesis of penicillins, including Phenoxymethylpenicillin, is a well-established process in pharmaceutical chemistry. The core structure, 6-aminopenicillanic acid (6-APA), is acylated with a specific side chain to produce the desired penicillin derivative. For Phenoxymethylpenicillin, this side chain is phenoxyacetic acid. The synthesis of Phenoxymethylpenicillin-d5 follows the same principle, utilizing a deuterated precursor.

Experimental Protocol: Enzymatic Synthesis of Phenoxymethylpenicillin

This protocol is adapted from the enzymatic synthesis method described for Phenoxymethylpenicillin, which can be modified for the d5 analogue by substituting the acyl donor.[8]

-

Enzyme Preparation : Utilize a partially purified α-acylamino-β-lactam acylhydrolase I (ALAHase I) enzyme from Erwinia aroideae.[8]

-

Reaction Mixture : Prepare a reaction mixture containing 6-aminopenicillanic acid (6-APA) as the acyl acceptor and phenoxy-d5-acetic acid methyl ester as the acyl donor.

-

Reaction Conditions : The optimal pH for the transfer of the phenoxyacetyl group to 6-APA is 6.8.[8] The reaction is carried out at a controlled temperature.

-

Monitoring : The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to measure the concentrations of 6-APA, the acyl donor, and the synthesized Phenoxymethylpenicillin-d5.[8]

-

Purification : Upon completion, the product is purified from the reaction mixture using standard chromatographic techniques.

Figure 1: General synthesis workflow for Phenoxymethylpenicillin-d5.

Mechanism of Action

The mechanism of action for Phenoxymethylpenicillin-d5 is identical to that of its non-deuterated counterpart. As a β-lactam antibiotic, it targets and inhibits penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][9]

-

Binding to PBPs : Phenoxymethylpenicillin covalently binds to the active site of PBPs.[10]

-

Inhibition of Transpeptidation : This binding inactivates the PBPs, preventing the final transpeptidation step in peptidoglycan synthesis.

-

Cell Wall Disruption : The inhibition of cell wall maintenance and synthesis leads to the activation of autolytic enzymes (autolysins).

-

Bacterial Cell Lysis : The weakened cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2][9]

Figure 2: Mechanism of action pathway for Phenoxymethylpenicillin.

Pharmacokinetics

While specific pharmacokinetic studies on Phenoxymethylpenicillin-d5 are not prevalent due to its primary use as an analytical standard, the pharmacokinetics of the parent compound, Phenoxymethylpenicillin, are well-documented. It is more acid-stable than Penicillin G, allowing for oral administration.[1]

| Parameter | Value | Reference |

| Bioavailability | 25% to 60% | [1][2] |

| Protein Binding | ~80% | [1] |

| Time to Peak Serum Conc. (tₘₐₓ) | 30-60 minutes | [1][11] |

| Elimination Half-life (t₁/₂) | 30-60 minutes | [1] |

| Metabolism | Hepatic (to inactive penicilloic acid) | [2] |

| Excretion | Primarily renal (urine) | [1][2] |

A study in healthy volunteers showed that after oral doses of 0.4g to 3g, the drug was rapidly absorbed, with peak serum concentrations reached within 0.75 hours.[12][13] The area under the curve (AUC) increased almost linearly with the dose, and urinary excretion over 10 hours accounted for 37-43% of the administered dose.[12][13] Another study found the unbound (free) serum percentage to be 23%, with a free serum half-life of 55 minutes.[14][15]

Analytical Methods and Experimental Protocols

Phenoxymethylpenicillin-d5 is crucial for the accurate quantification of Phenoxymethylpenicillin in biological samples, typically by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][15] It serves as an internal standard to correct for variations in sample preparation and instrument response.

Experimental Protocol: LC-MS/MS Quantification of Phenoxymethylpenicillin in Human Serum

This protocol is based on established methods for analyzing penicillins in serum.[5][16]

-

Sample Preparation (Protein Precipitation) :

-

To a 100 µL aliquot of human serum, add a known concentration of Phenoxymethylpenicillin-d5 (internal standard).

-

Add 300 µL of acetonitrile to precipitate proteins.[5]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

Chromatographic Separation (HPLC) :

-

Column : C18 reverse-phase column (e.g., Hypersil ODS, 30cm x 4mm).[17]

-

Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5][17] A mobile phase of 55% methanol in water with 0.1% formic acid has been used.[5]

-

Injection Volume : 20 µL.[18]

-

-

Mass Spectrometric Detection (MS/MS) :

-

Ionization Mode : Electrospray Ionization (ESI), typically in positive mode for penicillins.[19]

-

Analysis Mode : Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

-

MRM Transitions : Specific precursor-to-product ion transitions are monitored for both Phenoxymethylpenicillin and the Phenoxymethylpenicillin-d5 internal standard.

-

Quantification : The concentration of Phenoxymethylpenicillin is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Figure 3: Bioanalytical workflow for Phenoxymethylpenicillin quantification.

In-Vitro Activity

The antibacterial potency of Phenoxymethylpenicillin is measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.

| Organism | MIC Value (mg/L) | Reference |

| Streptococci (clinical isolates) | 0.004 - 0.008 | [20] |

| Staphylococcus aureus | 0.016 | [20] |

| Clostridium difficile | 1 to >256 | [20] |

Phenoxymethylpenicillin-d5 is a vital tool in the foundational research and development of its parent antibiotic, Phenoxymethylpenicillin. While its own biological activity and pharmacokinetic profile are presumed to be nearly identical to the non-deuterated form, its key value lies in its application as a stable, reliable internal standard. This role enables the development of robust and accurate bioanalytical methods, such as LC-MS/MS, which are indispensable for performing the pharmacokinetic and clinical studies necessary to ensure the safe and effective use of Phenoxymethylpenicillin in treating bacterial infections.

References

- 1. Phenoxymethylpenicillin - Wikipedia [en.wikipedia.org]

- 2. medikamio.com [medikamio.com]

- 3. google.com [google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Enzymatic synthesis of phenoxymethylpenicillin using Erwinia aroideae enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. medicines.org.uk [medicines.org.uk]

- 12. Pharmacokinetics of phenoxymethylpenicillin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. jocpr.com [jocpr.com]

- 18. jocpr.com [jocpr.com]

- 19. lcms.cz [lcms.cz]

- 20. caymanchem.com [caymanchem.com]

Early-stage research applications of Penicillin V-d5

An In-depth Technical Guide to the Early-Stage Research Applications of Penicillin V-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin V (Phenoxymethylpenicillin) is a widely used, orally active β-lactam antibiotic effective against many Gram-positive bacteria.[1][2] In the landscape of modern drug development and biomedical research, the ability to accurately and reliably quantify therapeutic agents and their metabolites in complex biological matrices is paramount. Stable Isotope Labeled (SIL) compounds are the gold standard for quantitative analysis using mass spectrometry. This compound, the deuterium-labeled analogue of Penicillin V, serves as a critical tool in early-stage research, offering unparalleled precision and accuracy.[3][4]

Deuterium labeling involves replacing hydrogen atoms with their heavier, stable isotope, deuterium. This substitution results in a compound that is chemically identical to the parent drug but has a higher molecular weight.[3] This mass difference is easily detectable by a mass spectrometer, making this compound an ideal internal standard for quantitative bioanalysis, pharmacokinetic studies, and metabolic profiling.[3][4] This guide details the core applications, experimental protocols, and data presentation for utilizing this compound in a research setting.

Core Application 1: Internal Standard for Quantitative Bioanalysis

The most prevalent application of this compound is as an internal standard (IS) in bioanalytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An ideal IS should behave identically to the analyte of interest during sample extraction, chromatographic separation, and ionization, but be distinguishable by the detector. This compound fulfills these criteria perfectly. Its deuterium labels do not significantly alter its chemical properties, ensuring it co-elutes with unlabeled Penicillin V and experiences similar matrix effects or extraction losses. However, its increased mass allows the mass spectrometer to detect it on a separate channel.

This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of Penicillin V in complex matrices like plasma, serum, tissue, and milk.[5][6][7]

Data Presentation: Analytical Parameters

The following tables summarize typical parameters for an LC-MS/MS method for the quantification of Penicillin V using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters (Illustrative) Note: Specific precursor and product ions should be optimized empirically.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Collision Energy (eV) |

| Penicillin V | 351.1 | 160.1 | Positive ESI | 15-25 |

| This compound | 356.1 | 160.1 | Positive ESI | 15-25 |

Table 2: Chromatographic Conditions

| Parameter | Description | Source |

| Column | Accucore C18 (100 x 2.1 mm, 2.6 µm) | [7] |

| Mobile Phase A | 0.1% Formic Acid in Water | [7] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [7] |

| Flow Rate | 0.5 mL/min | [7] |

| Gradient | 2% B for 1.5 min, linear increase to 50% B in 3.5 min, increase to 100% B in 1 min, hold for 1.5 min, return to 2% B for 1.5 min | [7] |

| Column Temp. | 40 °C | [7] |

| Injection Vol. | 5 µL | [7] |

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (for Plasma) This protocol is adapted from methodologies used for analyzing antibiotics in plasma.[7]

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard solution (concentration determined during method development).

-

Vortex mix the sample for 15 seconds.

-

Add 200 µL of a precipitation solution (e.g., Methanol with 0.1% Formic Acid) to the sample to precipitate proteins.

-

Vortex mix vigorously for 30 seconds.

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Dilute the supernatant (e.g., 1:4) with an appropriate aqueous solution (e.g., Water with 0.1% Formic Acid).

-

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE) This protocol is a general representation based on methods for extracting penicillins from complex matrices.[8][9]

-

Spike the sample (e.g., 1 mL of diluted milk or tissue homogenate) with a known concentration of this compound internal standard.

-

Condition an SPE cartridge (e.g., C18 or a molecularly imprinted polymer) with methanol followed by water.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent mix) to remove interferences.

-

Elute the analyte and internal standard from the cartridge using a strong solvent (e.g., methanol with 1% acetic acid).[8]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 30-40 °C.

-

Reconstitute the residue in a small volume of the initial mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualization: Bioanalytical Workflow

References

- 1. Penicillin-v - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. What is Penicillin V used for? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quantitative analysis of penicillins in porcine tissues, milk and animal feed using derivatisation with piperidine and stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of an HPLC method for the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Penicillin V-d5 as an Internal Standard in LC-MS/MS: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of Penicillin V (phenoxymethylpenicillin) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Penicillin V-d5, is crucial for achieving accurate and precise results by compensating for matrix effects, variations in sample preparation, and instrument response.

Introduction

Penicillin V is a widely used beta-lactam antibiotic. Accurate quantification of Penicillin V in various biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and food safety analysis. LC-MS/MS has become the preferred method for this purpose due to its high sensitivity and selectivity. The incorporation of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte and has nearly identical chemical and physical properties, is the gold standard for quantitative LC-MS/MS analysis. It effectively corrects for variations that can occur during sample processing and analysis, leading to highly reliable data.

Quantitative Data Summary

The following tables summarize typical performance characteristics of an LC-MS/MS method for Penicillin V using a deuterated internal standard. These values are based on published literature for similar beta-lactam antibiotics and represent expected performance.[1][2]

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Penicillin V | 0.5 - 500 | ≥ 0.995 |

Table 2: Accuracy and Precision (Quality Control Samples)

| QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 1.5 | 95 - 105 | < 10 |

| Medium | 50 | 97 - 103 | < 8 |

| High | 400 | 98 - 102 | < 5 |

Table 3: Lower Limit of Quantification (LLOQ)

| Analyte | LLOQ (ng/mL) | Accuracy at LLOQ (%) | Precision at LLOQ (%RSD) |

| Penicillin V | 0.5 | 90 - 110 | < 15 |

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of Penicillin V in a common biological matrix such as human serum.

Materials and Reagents

-

Penicillin V potassium salt (Reference Standard)

-

This compound (Internal Standard)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥ 98%)

-

Human serum (blank)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Penicillin V potassium salt and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Penicillin V by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

This protocol is suitable for serum or plasma samples.

-

Label microcentrifuge tubes for each sample, calibration standard, and quality control.

-

Add 50 µL of the appropriate sample (blank serum, calibration standard-spiked serum, or QC-spiked serum) to each tube.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except the blank matrix.

-

Add 150 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject into the LC-MS/MS system.

LC-MS/MS Conditions

Table 4: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 5: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

Table 6: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Penicillin V | 351.1 | 192.0 (Quantifier) | 15 |

| 351.1 | 160.0 (Qualifier) | 20 | |

| This compound | 356.1 | 197.0 (Quantifier) | 15 |

| 356.1 | 160.0 (Qualifier) | 20 |

Note: The MRM transitions for this compound are predicted based on the structure and may require optimization.

Signaling Pathways and Logical Relationships

The core principle behind the use of a stable isotope-labeled internal standard is the direct comparison of the analyte's signal to the internal standard's signal. This ratiometric approach corrects for any loss or variation during the analytical process.

Conclusion

The described LC-MS/MS method, incorporating this compound as an internal standard, provides a robust, sensitive, and specific approach for the quantification of Penicillin V in biological matrices. The detailed protocols and expected performance characteristics serve as a valuable resource for researchers and scientists in the fields of pharmacology, drug development, and food safety. Adherence to these guidelines, with appropriate method validation, will ensure the generation of high-quality, reliable data.

References

- 1. Quantitative analysis of penicillins in porcine tissues, milk and animal feed using derivatisation with piperidine and stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocol for the Quantitative Analysis of Penicillin V using Penicillin V-d5 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin V (Phenoxymethylpenicillin) is a widely used, orally administered β-lactam antibiotic effective against a range of Gram-positive bacteria. Accurate and sensitive quantification of Penicillin V in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as Penicillin V-d5, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1][2]

This document provides a detailed protocol for the quantitative analysis of Penicillin V in biological samples using this compound as an internal standard by LC-MS/MS.

Principle

The method is based on the principle of stable isotope dilution analysis. A known amount of this compound, which is chemically identical to Penicillin V but has a higher mass due to the incorporation of five deuterium atoms, is added to the sample at the beginning of the sample preparation process.[1][2] Both the analyte (Penicillin V) and the internal standard (this compound) are co-extracted and analyzed by LC-MS/MS. The ratio of the peak area of Penicillin V to that of this compound is used to calculate the concentration of Penicillin V in the sample. This approach effectively compensates for any analyte loss during sample preparation and variations in ionization efficiency in the mass spectrometer.

Materials and Reagents

-

Analytes: Penicillin V potassium salt (≥98% purity)

-

Internal Standard: this compound potassium salt (≥98% purity, ≥99% deuterated forms)[3]

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Chemicals: Ammonium acetate (analytical grade)

-

Solid Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Penicillin V potassium salt and this compound potassium salt in a 1:1 (v/v) mixture of water and acetonitrile to obtain individual stock solutions of 1 mg/mL. Store these solutions at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of Penicillin V by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound by diluting its primary stock solution to a final concentration of, for example, 1 µg/mL.

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma or serum samples.

-

Sample Aliquoting: Take 100 µL of the plasma or serum sample.

-

Internal Standard Spiking: Add 10 µL of the this compound working solution to the sample.

-

Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to the sample.

-

Vortexing: Vortex the mixture for 15 seconds.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Dilution: Dilute the supernatant 1:4 with water containing 0.1% formic acid before injection into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |

| Column | Shim-pack VP-ODS (2.0 mm I.D. x 150 mm L) or equivalent C18 reversed-phase column[4] |

| Mobile Phase A | 10 mM ammonium acetate in water with 0.1% formic acid[4] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 5% B, hold for 1 min, ramp to 80% B over 11 min, hold for 3 min, and re-equilibrate at 5% B.[4] |

| Flow Rate | 0.2 mL/min[4] |

| Column Temperature | 40°C[4] |

| Injection Volume | 50 µL[4] |

Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Capillary Voltage | +4.5 kV[4] |

| Source Temperature | 120°C |

| Desolvation Temperature | 300°C |

| Nebulizing Gas Flow | 4.5 L/min[4] |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

Data Presentation

MRM Transitions

Multiple Reaction Monitoring (MRM) is used for the selective detection and quantification of Penicillin V and this compound. The precursor ions ([M+H]⁺) are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Penicillin V | 351.1 | 160.1 | 15-25 |

| 191.1 | 10-20 | ||

| This compound | 356.1 | 160.1 | 15-25 |

| 196.1 | 10-20 |

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of Penicillin V.

| Parameter | Typical Value Range |

| Limit of Detection (LOD) | 0.1 - 5 µg/kg |

| Limit of Quantification (LOQ) | 0.25 - 10 µg/kg |

| Linearity (R²) | > 0.99 |

| Recovery | 85% - 115% |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

These values are indicative and may vary depending on the specific matrix, instrumentation, and protocol used.

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow for the quantification of Penicillin V using this compound as an internal standard.

References

Application Note: Quantitative Analysis of Phenoxymethylpenicillin (Penicillin V) in Human Plasma Using a Stable Isotope-Labeled Internal Standard (Penicillin V-d5) by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenoxymethylpenicillin, commonly known as Penicillin V, is a widely used, narrow-spectrum β-lactam antibiotic effective against many Gram-positive bacteria.[1][2] It is administered orally due to its stability in gastric acid.[2][3][4] Accurate quantification of Penicillin V in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal dosing strategies.[2][3]

This application note details a robust and sensitive method for the quantitative analysis of Penicillin V in human plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Penicillin V-d5, a stable isotope-labeled (SIL) internal standard, for accurate and precise quantification. The use of a SIL internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.[5]

Experimental Protocols

Materials and Reagents

-

Standards: Penicillin V (Phenoxymethylpenicillin) and this compound were sourced from a reputable chemical supplier.

-

Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water were used.[6]

-

Additives: Formic acid (reagent grade).

-

Plasma: Blank human plasma, free of Penicillin V, was obtained from a certified biobank.

-

Consumables: 1.5 mL polypropylene microcentrifuge tubes, SPE cartridges (e.g., Oasis HLB) if required, HPLC vials.[7][8]

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Penicillin V and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C or -80°C. These solutions are typically stable for at least six months under these conditions.[7]

-

Working Standard Solutions: Prepare intermediate working standard solutions by serially diluting the Penicillin V stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

The following protocol describes a protein precipitation method, which is a straightforward and effective technique for sample cleanup in plasma.[9]

-

Aliquot: Transfer 100 µL of human plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.[9]

-

Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[9]

-

Vortex & Centrifuge: Vortex the mixture vigorously for 30 seconds, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

-

Dilute & Transfer: Carefully collect the supernatant and dilute it 1:4 with water containing 0.1% formic acid. Transfer the final extract to an HPLC vial for analysis.[9]

Caption: A flowchart of the protein precipitation protocol for plasma samples.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

HPLC System: Shimadzu LC-20AD or equivalent.[7]

-

Mass Spectrometer: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

-

LC Column: Accucore C18, 100 x 2.1 mm, 2.6 µm particle size, or equivalent.[9]

-

Autosampler Temperature: 10°C.[7]

Table 1: HPLC Gradient Conditions

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 - 1.5 | 98 | 2 | 0.5 |

| 1.5 - 5.0 | 50 | 50 | 0.5 |

| 5.0 - 6.0 | 0 | 100 | 0.5 |

| 6.0 - 7.5 | 0 | 100 | 0.5 |

| 7.5 - 9.0 | 98 | 2 | 0.5 |

Mobile Phase A: 0.1% Formic Acid in Water[9] Mobile Phase B: 0.1% Formic Acid in Acetonitrile[9]

Table 2: Mass Spectrometer Parameters

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | +4500 V |

| Nebulizing Gas | 4.5 L/min |

| Source Temperature | 200 °C |

| Dwell Time | 150 ms |

| Collision Gas | Nitrogen |

Table 3: MRM Transitions for Penicillin V and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Penicillin V | 351.1 | 160.1 | 15 |

| This compound | 356.1 | 160.1 | 15 |

(Note: Specific m/z values and collision energies should be optimized for the instrument used.)

Data Presentation and Quantitative Analysis

The concentration of Penicillin V in unknown samples is determined by creating a calibration curve. This is achieved by plotting the peak area ratio of Penicillin V to the this compound internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically applied.

Caption: Logical diagram illustrating the principle of internal standard quantification.

Method Validation Summary

The method should be validated according to regulatory guidelines to ensure its reliability for bioanalytical applications. Key validation parameters are summarized below based on typical performance for similar assays.[8][11]

Table 4: Typical Method Validation Performance

| Validation Parameter | Typical Result |

|---|---|

| Linearity Range | 0.1 - 32 mg/L[3][9] |

| Correlation Coefficient (r²) | > 0.995[12] |

| Lower Limit of Quantification (LLOQ) | 0.1 mg/L[2][3] |

| Intra-day Precision (RSD%) | < 15%[12] |

| Inter-day Precision (RSD%) | < 15%[12] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[9] |

| Recovery | 85% - 115%[8] |

Conclusion

This application note provides a comprehensive protocol for the quantitative determination of Penicillin V in human plasma using LC-MS/MS with a deuterated internal standard. The described method, involving a simple protein precipitation step and a rapid LC gradient, is sensitive, specific, and accurate. The use of this compound ensures high-quality data suitable for demanding research and clinical applications.

References

- 1. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 4. drugs.com [drugs.com]

- 5. texilajournal.com [texilajournal.com]

- 6. jocpr.com [jocpr.com]

- 7. fda.gov [fda.gov]

- 8. Development and validation of an HPLC method for the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. lcms.cz [lcms.cz]

- 11. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of penicillins in porcine tissues, milk and animal feed using derivatisation with piperidine and stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantification of Penicillin V in Environmental Samples Using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring and pharmaceutical analysis.

Introduction The widespread use of antibiotics like Penicillin V has led to their emergence as environmental contaminants, primarily through wastewater and agricultural runoff.[1] The presence of these compounds in the environment, even at trace levels, raises concerns about the development of antibiotic-resistant bacteria.[1][2] Accurate and reliable quantification of Penicillin V in complex environmental matrices such as water and soil is crucial for assessing its environmental fate and potential risks.

This application note details a robust analytical method for the determination of Penicillin V in environmental samples using Penicillin V-d5 as a stable isotope-labeled internal standard.[3][4] The method employs Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification.[5][6] The use of this compound corrects for variability in sample preparation and potential matrix effects, ensuring high accuracy and precision.[3][7]

Principle of Isotope Dilution Mass Spectrometry The core of this method is the isotope dilution technique. This compound is chemically identical to Penicillin V but contains five deuterium atoms, making it heavier.[3] A precise amount of this compound is added (spiked) into each sample at the beginning of the preparation process. During sample extraction, cleanup, and analysis, any loss of the target analyte (Penicillin V) will be accompanied by a proportional loss of the internal standard (this compound). The LC-MS/MS system measures the ratio of the response of the native Penicillin V to the deuterated this compound. This ratio is used to calculate the exact concentration of Penicillin V in the original sample, compensating for recovery losses and signal suppression or enhancement caused by the sample matrix.

Caption: Principle of Isotope Dilution using this compound.

Experimental Protocols

Materials and Reagents

-

Standards: Penicillin V potassium salt (analytical standard), this compound potassium salt (internal standard).[3]

-

Solvents: LC-MS grade methanol, acetonitrile, and water.[8]

-

Reagents: Formic acid, ammonium acetate, hydrochloric acid.[8][9]

-

SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges, 6 mL, 500 mg (or equivalent).[9][10]

-

Equipment: LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to a G6470A Triple Quadrupole MS), SPE vacuum manifold, analytical balance, centrifuge, vortex mixer.[8]

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Penicillin V and this compound standards separately in 10 mL of HPLC-grade water. Penicillins are more stable in aqueous solutions.[9]

-

Working Standard Mixture (10 µg/mL): Prepare a mixed solution containing Penicillin V from the primary stock.

-

Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with HPLC-grade water to a final concentration of 1 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 ng/mL) by diluting the working standard mixture. Spike each calibration standard with the IS spiking solution to achieve a constant final concentration of this compound (e.g., 50 ng/mL).

Protocol for Water Sample Analysis

Caption: Experimental workflow for water sample analysis.

-

Filtration: Filter water samples (e.g., 500 mL) through a 0.7 µm glass fiber filter to remove suspended solids.[10]

-

Acidification: Adjust the sample pH to approximately 2.5-3.0 with hydrochloric acid to ensure Penicillin V is in a suitable form for extraction.[9]

-

Spiking: Add a precise volume of the this compound internal standard spiking solution to the sample and mix thoroughly.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition an Oasis HLB cartridge by passing 10 mL of methanol followed by 10 mL of acidified HPLC water (pH 2.5).[9]

-

Loading: Pass the entire water sample through the conditioned cartridge at a flow rate of 1-2 mL/min.[9]

-

Washing: Wash the cartridge with 5 mL of HPLC water to remove interferences.

-

Elution: Elute the retained analytes (Penicillin V and this compound) with 10 mL of methanol.

-

-

Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial LC mobile phase.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol for Soil and Sediment Sample Analysis

Caption: Experimental workflow for soil sample analysis.

-

Sample Preparation: Air-dry soil or sediment samples and sieve them (e.g., 2 mm) to ensure homogeneity.

-

Extraction:

-

Weigh 5 g of the prepared soil into a centrifuge tube.

-

Spike the sample with a precise volume of the this compound internal standard.

-

Add 20 mL of an extraction solvent, such as acetonitrile/water (50:50, v/v) acidified to pH 2.8.[10]

-

Vortex vigorously for 1 minute, followed by ultrasonication for 15 minutes.

-

Centrifuge the sample (e.g., 4000 rpm for 10 min) and collect the supernatant.[5]

-

-

Cleanup:

-

Dilute the collected supernatant with water so that the final concentration of the organic solvent is less than 5%.[10]

-

Perform Solid-Phase Extraction (SPE) on the diluted extract as described in steps 4-6 of the water analysis protocol.

-

Data and Results

LC-MS/MS Conditions

Analysis is performed using an LC-MS/MS system in Multiple Reaction Monitoring (MRM) mode. The electrospray ionization (ESI) source is typically operated in positive ion mode.

Table 1: Example LC-MS/MS Parameters

| Parameter | Setting |

|---|---|

| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Ionization Mode | ESI Positive |

| Analyte | MRM Transition (m/z) |

| Penicillin V | 351.1 -> 160.1 |

| this compound | 356.1 -> 160.1 |

Note: MRM transitions are illustrative and should be optimized for the specific instrument used.

Method Performance

The described method provides excellent sensitivity and reliability for the quantification of Penicillin V in environmental samples. The quantitative data below are representative of typical method performance.

Table 2: Summary of Method Performance Characteristics

| Parameter | Water Samples | Soil Samples |

|---|---|---|

| Linearity Range | 0.5 - 200 ng/L | 0.1 - 50 µg/kg |

| Correlation (R²) | > 0.995 | > 0.992 |

| Limit of Quantification (LOQ) | 2 - 24 ng/L[11] | ~0.5 µg/kg |

| Average Recovery (%) | 85 - 115%[8][12] | 75 - 110%[5] |

| RSD (%) | < 15% | < 20% |

Conclusion This application note provides a comprehensive protocol for the sensitive and accurate analysis of Penicillin V in diverse environmental matrices. The combination of Solid-Phase Extraction and LC-MS/MS, critically supported by the use of this compound as an internal standard, offers a robust workflow for environmental monitoring. This method effectively overcomes challenges posed by complex sample matrices and low analyte concentrations, making it an invaluable tool for researchers and professionals in environmental science and drug development.

References

- 1. Analytical methods usedfor the determination of penicillin [openaccess.marmara.edu.tr]

- 2. academic.oup.com [academic.oup.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Environmental Footprint of Antibiotics: A Multi-Source Investigation of Wastewater Systems in UAE [mdpi.com]

- 7. fda.gov [fda.gov]

- 8. agilent.com [agilent.com]

- 9. An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. MIL-53(Al)-MOF sorbents in dispersive micro-solid phase extraction of penicillins from water [repository.up.ac.za]

Standard Operating Procedure for Penicillin V-d5 Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective handling of Penicillin V-d5. This compound is the deuterated form of Penicillin V, a β-lactam antibiotic. It is commonly used as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1][2].

Safety and Handling

Proper safety precautions are essential when handling this compound to avoid personal exposure and contamination.

1.1 Personal Protective Equipment (PPE) Always wear appropriate PPE when handling this compound. This includes:

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn to prevent skin contact.[3][4] Care should be taken when removing gloves to avoid skin contamination.[3]

-

Eye Protection: Safety glasses with side shields or chemical goggles are required.[3][5] For larger quantities or when there is a risk of splashing, a face shield is recommended.[3]

-

Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[3][4]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator should be used.[3][5] Work in a well-ventilated area, preferably in a fume hood.[5]

1.2 Spill and Emergency Procedures In the event of a spill, follow these procedures:

-

Minor Spills:

-

Major Spills:

1.3 First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5] If irritation or an allergic reaction occurs, seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek medical attention.[5]

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

2.1 Storage Conditions

-

Temperature: Store this compound at -20°C for long-term storage.[1][6]

-

Container: Keep the container tightly closed and store in a dry, well-ventilated place.[5]

-

Incompatibilities: Avoid contact with oxidizing agents.[3]

2.2 Stability

-

Solid Form: When stored correctly, solid this compound is stable for at least 4 years.[1]

-

In Solution: The stability of penicillins in solution is limited. Stock solutions of penicillins are guaranteed stable for only 3 months when stored at -18°C.[7] It is recommended to prepare fresh solutions for analysis.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃D₅N₂O₅S | [8] |

| Molecular Weight | 355.42 g/mol | [8] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [1] |

| Solubility (PBS, pH 7.2) | 10 mg/mL | [1] |

| Storage Temperature | -20°C | [1][6] |

| Stability (Solid) | ≥ 4 years | [1] |